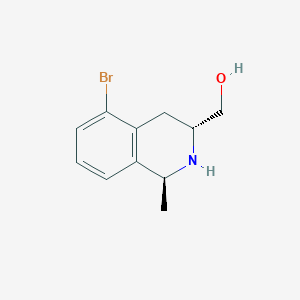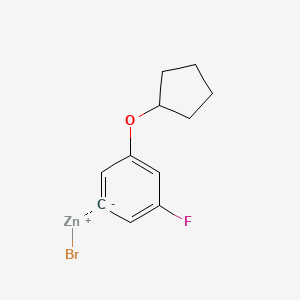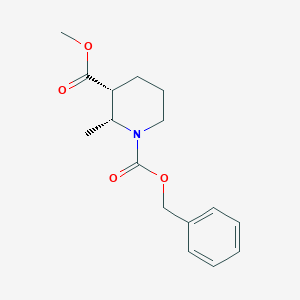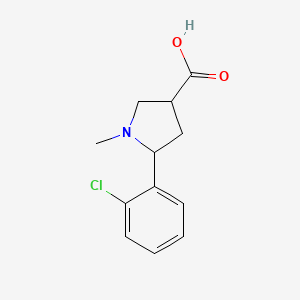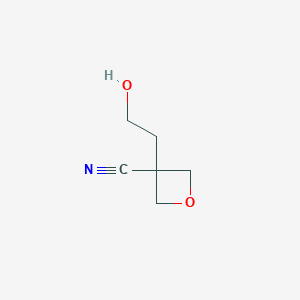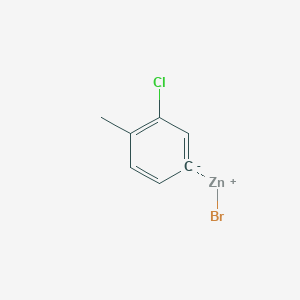![molecular formula C12H16BrNZn B14884399 2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)
2-[(1-Piperidino)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the piperidino group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Piperidino)methyl]phenylzinc bromide typically involves the reaction of 2-bromobenzyl chloride with piperidine to form 2-[(1-Piperidino)methyl]bromobenzene. This intermediate is then treated with zinc dust in the presence of a suitable solvent like tetrahydrofuran to yield the desired organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions
2-[(1-Piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures to ensure optimal reactivity.
Major Products Formed
The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
2-[(1-Piperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as a key intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism by which 2-[(1-Piperidino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc species. This species can undergo oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination steps to form the desired product. The piperidino group enhances the stability and reactivity of the organozinc compound, facilitating efficient cross-coupling reactions .
類似化合物との比較
Similar Compounds
2-[(1-Piperidino)methyl]phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc. It is used in Grignard reactions.
2-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide: Contains a methyl group on the piperidino ring, which can influence its reactivity and selectivity.
Uniqueness
2-[(1-Piperidino)methyl]phenylzinc bromide is unique due to its enhanced stability and reactivity compared to other organozinc compounds. The presence of the piperidino group provides additional steric and electronic effects, making it a valuable reagent in various synthetic applications.
特性
分子式 |
C12H16BrNZn |
|---|---|
分子量 |
319.5 g/mol |
IUPAC名 |
bromozinc(1+);1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C12H16N.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3-4,7H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
InChIキー |
CBUSCLRLBKLBPU-UHFFFAOYSA-M |
正規SMILES |
C1CCN(CC1)CC2=CC=CC=[C-]2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


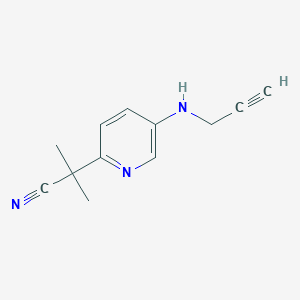
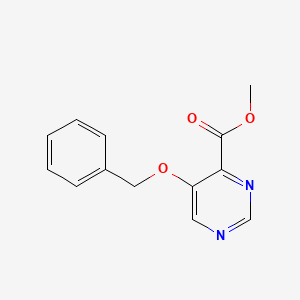
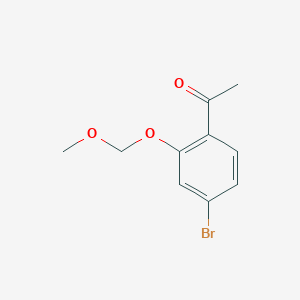
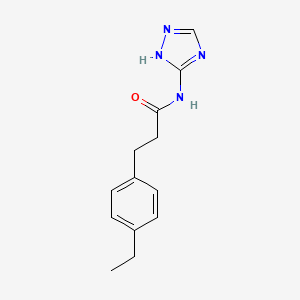
![tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B14884366.png)
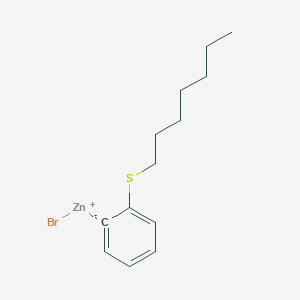
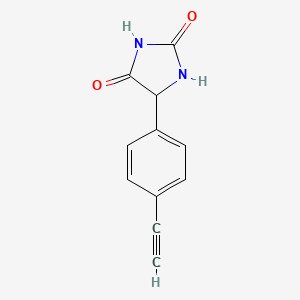
![2-Benzyl-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14884387.png)
